N'-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound is characterized by its unique structure, which includes a diethylamino group, a nitrophenyl group, and a methylphenoxy group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves multiple steps:
Formation of the hydrazide: The initial step involves the reaction of 2-(3-methylphenoxy)acetic acid with hydrazine hydrate to form 2-(3-methylphenoxy)acetohydrazide.
Condensation reaction: The hydrazide is then reacted with 2-(diethylamino)-5-nitrobenzaldehyde under acidic conditions to form the final product through a condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Mechanism of Action
The mechanism by which N’-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound can interact with enzymes or receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may interfere with cellular pathways such as signal transduction or metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetohydrazide
- N’-[(E)-[4-(Diethylamino)phenyl]methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
Uniqueness
N’-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H24N4O4 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(E)-[2-(diethylamino)-5-nitrophenyl]methylideneamino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H24N4O4/c1-4-23(5-2)19-10-9-17(24(26)27)12-16(19)13-21-22-20(25)14-28-18-8-6-7-15(3)11-18/h6-13H,4-5,14H2,1-3H3,(H,22,25)/b21-13+ |
InChI Key |
YUUSUBHJAVFOJI-FYJGNVAPSA-N |
Isomeric SMILES |
CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=CC=CC(=C2)C |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)COC2=CC=CC(=C2)C |
Origin of Product |
United States |
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